molecular formula C25H18N2O B14182167 (9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone CAS No. 922525-68-6

(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone

Cat. No.: B14182167
CAS No.: 922525-68-6
M. Wt: 362.4 g/mol
InChI Key: PFXVIKZRMYKKNQ-UHFFFAOYSA-N
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Description

(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive and neuroprotective properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the beta-carboline core, followed by the introduction of the biphenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further research and application.

Chemical Reactions Analysis

Types of Reactions

(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential neuroprotective and psychoactive properties. Researchers investigate its effects on neurotransmitter systems and its potential use in treating neurological disorders.

Medicine

In medicine, (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential use in drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its effects on the central nervous system are of particular interest.

Comparison with Similar Compounds

Similar Compounds

    (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone: shares similarities with other beta-carbolines, such as harmine and harmaline. These compounds also exhibit psychoactive and neuroprotective properties.

    Biphenyl derivatives: Compounds like 4’-methyl[1,1’-biphenyl]-4-yl)methanone are structurally similar and may share some chemical properties.

Uniqueness

The uniqueness of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone lies in its combined beta-carboline and biphenyl structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

922525-68-6

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C25H18N2O/c1-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25(28)24-23-21(14-15-26-24)20-4-2-3-5-22(20)27-23/h2-15,27H,1H3

InChI Key

PFXVIKZRMYKKNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45

Origin of Product

United States

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